6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one (MMPIP) is a synthetically derived compound that acts as a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). [, , , , , , , , , , , , , , , ] mGluR7 is a member of the group III metabotropic glutamate receptors, which are primarily located at presynaptic sites in the central nervous system and function as autoreceptors, inhibiting the release of glutamate. [, , ] Due to its selectivity and mode of action, MMPIP serves as a valuable pharmacological tool for investigating the physiological roles of mGluR7 and its potential as a therapeutic target for various neurological and psychiatric disorders. [, , , , , , , , , , , , , , , ]
MMPIP is classified as a radioligand, specifically designed for use in positron emission tomography imaging studies. It falls under the category of small organic molecules that interact with neurotransmitter receptors. MMPIP is synthesized from a phenol precursor and labeled with carbon-11, a radioactive isotope used in medical imaging .
The synthesis of MMPIP involves the reaction of a phenol precursor with carbon-11 methyl iodide. This process can be outlined as follows:
The synthesis also includes quality control measures such as high-performance liquid chromatography to ensure radiochemical purity and specific activity.
The primary chemical reaction involved in synthesizing MMPIP is the nucleophilic substitution reaction where the phenol precursor acts as a nucleophile attacking carbon-11 methyl iodide. The reaction can be summarized as:
This reaction requires careful control of conditions to optimize yield and minimize by-products. Following synthesis, purification steps are crucial to isolate MMPIP from unreacted materials and impurities.
MMPIP functions as an antagonist at the metabotropic glutamate receptor 7. Upon administration, it binds selectively to this receptor subtype, inhibiting its activity. This mechanism is significant because it allows researchers to visualize areas of receptor activity in vivo using positron emission tomography imaging techniques. The binding affinity (K = 30 nM) indicates that MMPIP effectively competes with endogenous ligands at the receptor site .
MMPIP exhibits several notable physical and chemical properties:
The stability of MMPIP can be assessed through partitioning studies involving octanol-water systems to determine its log D value, which reflects its lipophilicity .
MMPIP's primary application lies in neuroimaging, particularly for studying the metabotropic glutamate receptor 7's role in neurological disorders such as schizophrenia, anxiety, and depression. By providing insights into receptor distribution and function within the brain, MMPIP aids researchers in understanding disease mechanisms and evaluating potential therapeutic targets.
Moreover, MMPIP's ability to selectively bind to metabotropic glutamate receptors makes it valuable for drug development efforts aimed at modulating these pathways for therapeutic benefits .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3